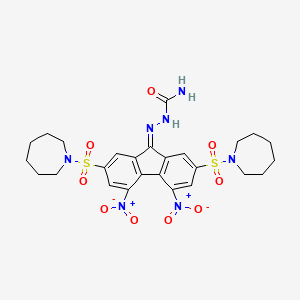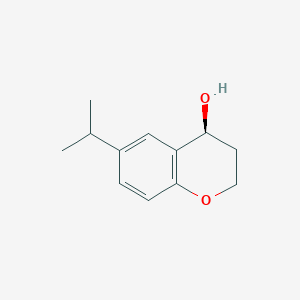
N-Ethyl-1-(4-fluorophenyl)-3-methylsulfonylpropan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Ethyl-1-(4-fluorophenyl)-3-methylsulfonylpropan-2-amine;hydrochloride” is also known as 4-Fluoroethamphetamine . It is a novel stimulant and substituted phenethylamine . Structurally similar compounds include amphetamine, methamphetamine, 4-fluoroamphetamine (FA), 4-fluoromethamphetamine (FMA), and other positionally fluorinated amphetamines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its appearance as a white solid material . The chemical formula is C11H16FN and the molecular weight is 181.3 .Aplicaciones Científicas De Investigación
Biomarkers for Tobacco Exposure and Cancer Research
Measurement of human urinary carcinogen metabolites provides valuable insights into tobacco exposure and cancer. Carcinogens and their metabolites quantified in the urine of smokers, including trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), serve as biomarkers for investigating tobacco and cancer. The utility of these assays in providing information about carcinogen dose, exposure, and metabolism in humans is significant, especially for carcinogens specific to tobacco products, such as NNAL and NNAL-Gluc. These biomarkers are crucial for future studies on tobacco and human cancer, focusing on new tobacco products, harm reduction strategies, and the evaluation of environmental tobacco smoke exposure (Hecht, 2002).
Ethylene Action and Postharvest Quality of Fruits and Vegetables
The ethylene-action inhibitor, 1-methylcyclopropene (1-MCP), is highlighted for its role in maintaining postharvest fruit and vegetable quality. By inhibiting ethylene effects, 1-MCP effectively prolongs the storage period of various climacteric fruits, where ethylene significantly impacts ripening. This inhibitor also shows potential in affecting ripening-related processes in non-climacteric fruits, offering insights into the ethylene-independent mechanisms that contribute to fruit and vegetable quality maintenance during postharvest storage (Li et al., 2016).
Environmental Fate and Toxicity of Chemical Warfare Agent Degradation Products
The review on the formation, environmental fate, and toxicity of chemical warfare agent degradation products emphasizes the importance of understanding these compounds' behavior in the environment. Degradation products of sulfur mustards, nitrogen mustards, Lewisite, and nerve agents like VX, tabun (GA), sarin (GB), and soman (GD) are assessed for their persistence and toxicological profiles. This knowledge aids in evaluating previous CW agent presence, environmental and occupational health impacts, and the persistence and toxicity of major degradation products such as thiodiglycol for HD, Lewisite oxide for Lewisite, and methyl phosphonic acid as the ultimate hydrolysis product of GB and GD (Munro et al., 1999).
Propiedades
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)-3-methylsulfonylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2S.ClH/c1-3-14-12(9-17(2,15)16)8-10-4-6-11(13)7-5-10;/h4-7,12,14H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLMWWUOWCVOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=C(C=C1)F)CS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



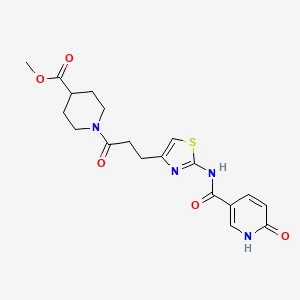
![3-(4-methoxyphenyl)-5,7,9-trimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2746537.png)

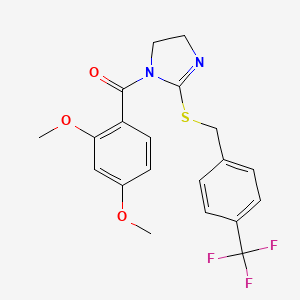
![N-(4-bromophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2746543.png)
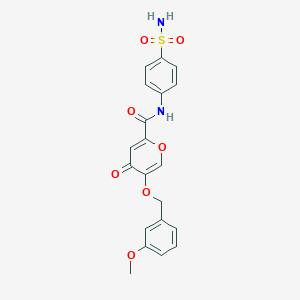
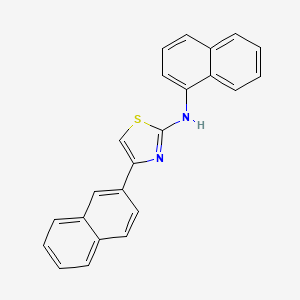
![2-(3-Chlorophenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2746547.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2746551.png)
